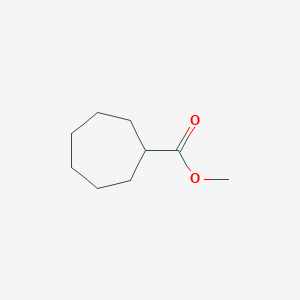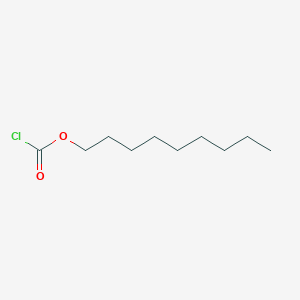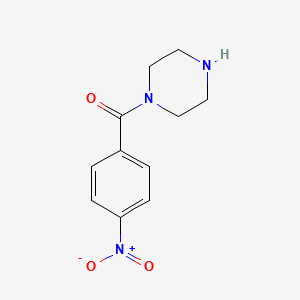![molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8](/img/structure/B1268247.png)
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
Overview
Description
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a heterocyclic compound that features a fused ring system combining azepine and quinazoline structures. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one interacts with the HCV NS5B polymerase, inhibiting its function .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase by 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one affects the HCV life cycle. By preventing the replication of the viral RNA, the compound disrupts the production of new virus particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body .
Pharmacokinetics
As a laboratory chemical, it is primarily used for scientific research and development .
Result of Action
The result of the action of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the inhibition of HCV replication. This can lead to a decrease in viral load and potentially the elimination of the virus from the body .
Action Environment
The efficacy and stability of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one can be influenced by various environmental factors. Furthermore, it is recommended to handle the compound with adequate ventilation and personal protective equipment to ensure safety .
Biochemical Analysis
Biochemical Properties
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- plays a crucial role in various biochemical reactions. It has been identified as an effective inhibitor of the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This interaction is significant as it highlights the compound’s potential in antiviral therapies. The compound interacts with several enzymes and proteins, including HCV NS5B polymerase, by binding to its active site and inhibiting its function. This inhibition prevents the replication of the virus, showcasing the compound’s therapeutic potential.
Cellular Effects
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in viral replication and immune response, thereby enhancing the cell’s ability to combat viral infections . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- involves its binding interactions with biomolecules. The compound binds to the active site of HCV NS5B polymerase, inhibiting its enzymatic activity and preventing viral RNA synthesis . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, which blocks the enzyme’s catalytic function. Additionally, the compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on HCV NS5B polymerase, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its bioavailability, distribution, and elimination. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, further impacting its therapeutic efficacy.
Transport and Distribution
Within cells and tissues, Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its therapeutic potential and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- plays a critical role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, such as HCV NS5B polymerase, to exert its inhibitory effects. Additionally, the compound’s subcellular localization can influence its stability and interactions with other biomolecules, further impacting its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Reductive Amination: Another approach includes the reductive amination of quinazoline derivatives with suitable amines, followed by cyclization to form the azepinoquinazoline structure.
Multi-step Synthesis: A multi-step synthetic route may involve the initial formation of a quinazoline core, followed by functional group transformations and ring closure to introduce the azepine moiety.
Industrial Production Methods
Industrial production methods for Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- typically involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, due to their ability to inhibit specific molecular targets involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Azepino[1,2-a]indoles: These compounds share a similar azepine ring but are fused with an indole structure instead of quinazoline.
Diazepino[1,7-a]indoles: These compounds have a diazepine ring fused with an indole structure.
Oxazepino[4,5-a]indoles: These compounds feature an oxazepine ring fused with an indole structure.
Uniqueness
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is unique due to its specific ring fusion pattern and the presence of both azepine and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXCYFCYPDSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327575 | |
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-75-8 | |
| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)
